![molecular formula C6H7N5 B071065 1H-Imidazo[4,5-C]pyridine-4,6-diamine CAS No. 167083-81-0](/img/structure/B71065.png)
1H-Imidazo[4,5-C]pyridine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[4,5-C]pyridine-4,6-diamine is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The compound has shown promising results in cancer research. For instance, derivatives of imidazo[4,5-C]pyridine have been identified as potential inhibitors of histone methyltransferase EZH2, which plays a crucial role in cancer progression. The compound 3-deazaneplanocin A (DZNep), which incorporates the imidazo[4,5-C]pyridine structure, has been effective against various cancer types by inhibiting S-adenosyl-l-homocysteine synthesis and affecting cellular pathways critical for tumor growth .
In a study focusing on breast cancer treatment, imidazo[4,5-C]pyridine derivatives exhibited moderate to potent activity as poly(ADP-ribose) polymerase (PARP) inhibitors. One compound demonstrated an IC50 value of 8.6 nM, indicating its potential to enhance the efficacy of chemotherapy agents like temozolomide in human tumor cell lines .
Antimicrobial Properties
Research has indicated that imidazo[4,5-C]pyridine derivatives possess significant antimicrobial properties. For example, compounds with specific substitutions have shown enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of chlorine and methyl groups at designated positions on the phenyl ring has been linked to increased antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
GABA Receptor Modulation
Imidazo[4,5-C]pyridine compounds have been studied for their ability to act as GABAA receptor agonists. This mechanism is particularly relevant in the context of neurological disorders where modulation of GABAergic signaling can provide therapeutic benefits .
Inhibition of Kinases
The structural similarity of imidazo[4,5-C]pyridine derivatives to purine bases has led to their exploration as kinase inhibitors. This property is vital for developing targeted therapies in oncology and other diseases where kinase activity is dysregulated .
Synthesis Strategies
The synthesis of 1H-Imidazo[4,5-C]pyridine-4,6-diamine typically involves cyclization reactions that form the imidazole ring at the end of the synthetic pathway. Various methodologies have been developed to optimize yields and enhance functionalization at specific positions on the ring structure .
Case Studies and Research Findings
Study | Application | Findings |
---|---|---|
Zhu et al., 2017 | Cancer | Identified PARP inhibitors with IC50 values as low as 8.6 nM |
Li et al., 2018 | Inflammation | Compounds reduced inflammatory responses in retinal cells |
Wu et al., 2019 | Antimicrobial | Demonstrated enhanced activity against multiple bacterial strains |
Propriétés
IUPAC Name |
1H-imidazo[4,5-c]pyridine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)(H4,7,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXQXNZYDFGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1N)N)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444933 |
Source
|
Record name | 1H-Imidazo[4,5-C]pyridine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167083-81-0 |
Source
|
Record name | 1H-Imidazo[4,5-C]pyridine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.